molecular formula C14H22N2O B13600661 2-(4-Isopropoxyphenyl)-1-methylpiperazine

2-(4-Isopropoxyphenyl)-1-methylpiperazine

Cat. No.: B13600661
M. Wt: 234.34 g/mol
InChI Key: FFXFMEJLEWIEDE-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)-1-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound this compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a piperazine ring with a methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-1-methylpiperazine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-isopropoxyphenylamine. This can be achieved by reacting 4-isopropoxyphenol with an appropriate amine source under suitable conditions.

    Formation of Piperazine Ring: The next step involves the formation of the piperazine ring. This can be done by reacting 4-isopropoxyphenylamine with ethylene diamine under acidic or basic conditions to form the piperazine ring.

    Methylation: The final step involves the methylation of the piperazine ring. This can be achieved by reacting the intermediate compound with methyl iodide or another methylating agent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)-1-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the isopropoxy or methyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2-(4-Isopropoxyphenyl)-1-methylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Research: It serves as a model compound in chemical research to study the reactivity and properties of piperazine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Isopropoxyphenyl)piperazine: Similar structure but lacks the methyl substitution on the piperazine ring.

    2-(4-Methoxyphenyl)-1-methylpiperazine: Similar structure but has a methoxy group instead of an isopropoxy group.

    2-(4-Isopropylphenyl)-1-methylpiperazine: Similar structure but has an isopropyl group instead of an isopropoxy group.

Uniqueness

2-(4-Isopropoxyphenyl)-1-methylpiperazine is unique due to the presence of both the isopropoxy group and the methyl substitution on the piperazine ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-methyl-2-(4-propan-2-yloxyphenyl)piperazine

InChI

InChI=1S/C14H22N2O/c1-11(2)17-13-6-4-12(5-7-13)14-10-15-8-9-16(14)3/h4-7,11,14-15H,8-10H2,1-3H3

InChI Key

FFXFMEJLEWIEDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CNCCN2C

Origin of Product

United States

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